Benzocain-Acetylsalicylsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

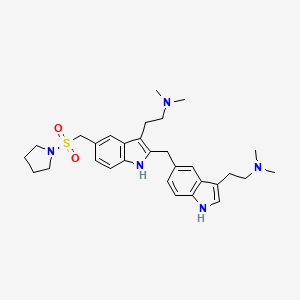

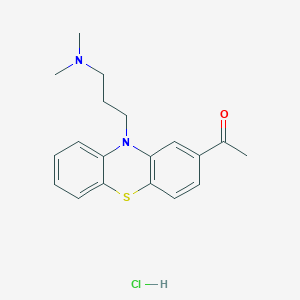

Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate, also known as 4-[[2-(Acetyloxy)benzoyl]amino]benzoic acid ethyl ester, is a certified reference material . It has an empirical formula of C18H17NO5 and a molecular weight of 327.33 .

Molecular Structure Analysis

The SMILES string of Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate is O=C(OCC)C1=CC=C(NC(C2=C(OC©=O)C=CC=C2)=O)C=C1 . This string represents the structure of the molecule in a linear format, which can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I have access to.Wissenschaftliche Forschungsanwendungen

- Studie: Eine randomisierte, placebokontrollierte klinische Studie untersuchte die Wirksamkeit und Sicherheit von Benzocain-Feuchttüchern (vermarktet als PREBOOST), die vor dem Geschlechtsverkehr topisch auf den Penis bei Männern mit vorzeitigem Samenerguss angewendet werden {svg_1}.

- Anwendung: Benzocain kann in Gel, Einlauf und Spray indirekt mit einer einfachen, empfindlichen und effektiven Oberflächen-verstärkten Raman-Streuung (SERRS)-Methode in Kombination mit einer Azokupplungsreaktion bestimmt werden {svg_2}.

Behandlung von vorzeitigem Samenerguss

Entwicklung einer SERRS-Analytik-Methode

Analgetische und antipyretische Eigenschaften

Wirkmechanismus

Target of Action

Benzocaine Acetylsalicylamide, also known as Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate, is a compound that primarily targets sodium channels in nerve cells . These channels play a crucial role in the transmission of impulses along nerve fibers and at nerve endings .

Mode of Action

Benzocaine, a component of Benzocaine Acetylsalicylamide, acts by diffusing into nerve cells where it binds to sodium channels . This binding prevents the channels from opening, thereby blocking the influx of sodium ions . As a result, nerve cells are unable to depolarize and conduct nerve impulses .

Biochemical Pathways

The action of Benzocaine Acetylsalicylamide affects the neuronal signaling pathways . By blocking sodium channels, it inhibits the propagation of action potentials along the nerves. This leads to a decrease in neuronal signaling, which can provide temporary relief from pain and itching associated with minor burns, sunburn, scrapes, insect bites, or minor skin irritations .

Pharmacokinetics

The pharmacokinetics of Benzocaine Acetylsalicylamide involves its absorption, distribution, metabolism, and excretion (ADME). For salicylates, a class of drugs to which acetylsalicylamide belongs, absorption is known to be rapid and dependent on the formulation and rate of gastric emptying . Salicylates are also known to be metabolized in the liver and excreted renally .

Result of Action

The result of Benzocaine Acetylsalicylamide’s action at the molecular and cellular level is the inhibition of nerve impulse transmission . This leads to a decrease in sensation in the area where the compound is applied, providing temporary relief from pain and itching .

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of Benzocaine Acetylsalicylamide. For instance, the rate of absorption of salicylates can be influenced by the pH of the stomach . .

Biochemische Analyse

Biochemical Properties

Benzocaine Acetylsalicylamide interacts with various biomolecules in biochemical reactions. For instance, benzocaine, a precursor of Benzocaine Acetylsalicylamide, has been found to interact with bacterial voltage-gated sodium channels . It binds to the protein at two likely sites in the pore characterized by nonspecific, hydrophobic interactions .

Cellular Effects

The effects of Benzocaine Acetylsalicylamide on cells are largely derived from its parent compound, benzocaine. Benzocaine acts by preventing the transmission of impulses along nerve fibers and at nerve endings, thereby providing local anesthesia . It is also used to control electrical excitability in cells as a treatment for epileptic seizures and cardiac arrhythmia .

Molecular Mechanism

Studies on benzocaine suggest that it binds to the protein of bacterial voltage-gated sodium channels at two likely sites in the pore . These binding interactions lead to the inhibition of nerve impulse transmission, providing the anesthetic effect .

Temporal Effects in Laboratory Settings

Studies on benzocaine have shown that it can be transformed into an azo compound, which produces a resonance effect, generating a strong response for indirect quantitative analysis of benzocaine .

Dosage Effects in Animal Models

Benzocaine, a related compound, is used in various dosages to provide short-term control of pain .

Metabolic Pathways

Benzocaine is known to be metabolized into para-aminobenzoic acid (PABA), a process that could potentially be enhanced by supramolecular encapsulation .

Transport and Distribution

Benzocaine is known to pass through fenestrations into the lipid with only small energy barriers, suggesting a potential route for the transport of Benzocaine Acetylsalicylamide .

Subcellular Localization

Studies on related compounds suggest that they can be localized to specific compartments or organelles based on targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c1-3-23-18(22)13-8-10-14(11-9-13)19-17(21)15-6-4-5-7-16(15)24-12(2)20/h4-11H,3H2,1-2H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORGJEPJJCAMHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

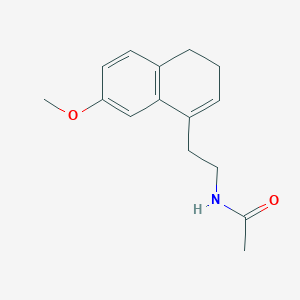

![N-[2-(7-Methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]acetamide](/img/structure/B602148.png)